molecular formula C5H12N2S B2698116 Thiomorpholin-3-ylmethanamine CAS No. 103742-33-2

Thiomorpholin-3-ylmethanamine

Cat. No.: B2698116
CAS No.: 103742-33-2
M. Wt: 132.23
InChI Key: XQQOTDHTMBHKRA-UHFFFAOYSA-N
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Description

Thiomorpholin-3-ylmethanamine is a chemical compound with the CAS Number: 103742-33-2 . It has a molecular weight of 132.23 and its IUPAC name is 3-thiomorpholinylmethanamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a derivative of thiomorpholin-3-ylmethanamine, demonstrates high affinity and oral activity as a h-NK(1) receptor antagonist. It shows promise in pre-clinical tests for emesis and depression treatment (Harrison et al., 2001).

Antimicrobial Activity

Thiomorpholine derivatives synthesized through nucleophilic substitution reactions have exhibited notable antimicrobial activity. The development of these derivatives aims at creating bioactive molecules with lower toxicity and greater availability (Kardile & Kalyane, 2010).

Medicinal Chemistry Building Blocks

Thiomorpholine and thiomorpholine 1,1-dioxide are key building blocks in medicinal chemistry research. Some analogues containing these moieties have progressed to human clinical trials. Novel bicyclic thiomorpholine building blocks have been developed, offering potential in drug development (Walker & Rogier, 2013).

Antiglioma Activity

1,2,3,4-Tetrahydroisoquinoline (THI) derivatives, related to this compound, have been identified for their selective antiglioma activity. They show potential in inhibiting the growth of glioma cells while sparing normal astrocytes, offering a pathway for cancer treatment (Mohler et al., 2006).

Corrosion Inhibition

Thiomorpholin-4-ylmethyl-phosphonic acid (TMPA), a derivative, has been identified as an effective corrosion inhibitor for iron in sodium chloride solution. Its addition to corrosive media results in significant corrosion rate reduction, indicating potential applications in materials science and engineering (Amar et al., 2006).

Organic Light-Emitting Diode (OLED) Applications

Studies on homoleptic cyclometalated iridium complexes, which include this compound derivatives, have revealed their potential in the development of highly efficient red phosphorescent materials for OLEDs (Tsuboyama et al., 2003).

Properties

IUPAC Name

thiomorpholin-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQOTDHTMBHKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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